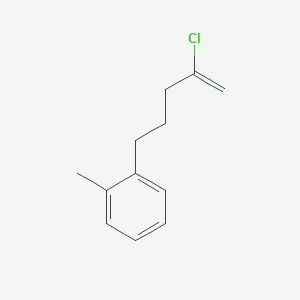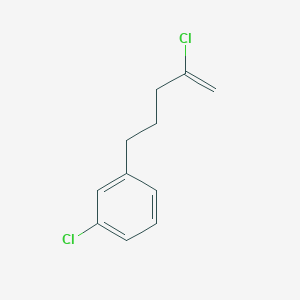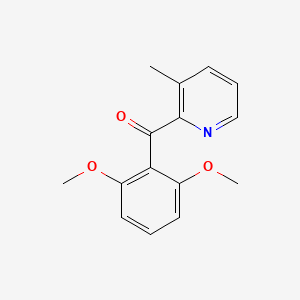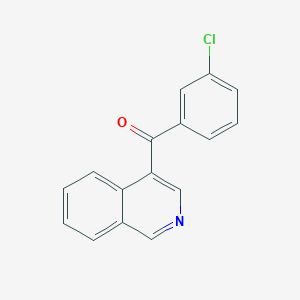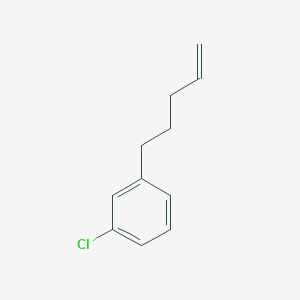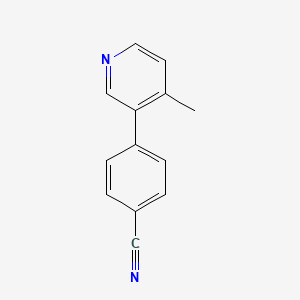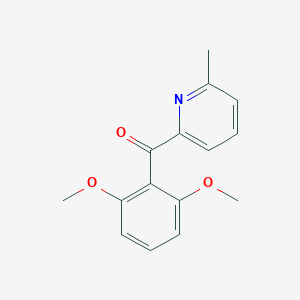![molecular formula C11H14ClNO4S B1421580 4-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1266361-55-0](/img/structure/B1421580.png)
4-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid
説明
4-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid, also known as 4-Chloro-N-methylsulfonyl-benzamide (CMSB), is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is an important intermediate for the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other chemicals. CMSB is also used in the development of new drugs and technologies.
科学的研究の応用
Medicinal Chemistry
In medicinal chemistry, “4-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid” is likely explored for its potential as a building block for the synthesis of more complex molecules. Its structure suggests it could be used to develop compounds with specific pharmacological properties, such as enzyme inhibitors or receptor modulators. The sulfonyl and amino groups present in the compound provide sites for further chemical modifications, allowing researchers to tailor the molecule to target specific biological pathways .
Agriculture
In the agricultural sector, this compound could be investigated for its use in developing new pesticides or herbicides. The presence of a chlorophenyl group might contribute to the compound’s bioactivity, making it effective against certain pests or weeds. Research in this area would focus on the compound’s safety profile, environmental impact, and efficacy in controlling agricultural pests .
Material Science
“4-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid” may have applications in material science, particularly in the development of novel polymers. Its molecular structure could be utilized to create polymers with unique properties such as increased thermal stability or enhanced mechanical strength. Studies would involve polymerization reactions and testing the resulting material’s properties .
Environmental Science
Environmental scientists might explore the use of this compound in the remediation of polluted sites. Its chemical properties could make it suitable for breaking down toxic substances or heavy metals in soil or water. Research would be directed towards understanding its degradation pathways and the byproducts formed during the process .
Biochemistry
In biochemistry, the compound’s interaction with biological macromolecules could be of interest. It might serve as an inhibitor or activator for certain enzymes or could be used to study protein-ligand interactions. The goal would be to elucidate its mode of action at the molecular level, which could have implications for understanding disease mechanisms or developing new therapeutic strategies .
Pharmacology
Pharmacological studies could investigate the compound’s potential therapeutic effects and pharmacokinetics. It might be tested in various models for its efficacy in treating diseases, its metabolism in the body, and its safety profile. Such research could pave the way for new drug development if the compound shows promising biological activity .
特性
IUPAC Name |
4-(3-chloro-N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-18(16,17)13(7-3-6-11(14)15)10-5-2-4-9(12)8-10/h2,4-5,8H,3,6-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHUFYGNCAXPPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCCC(=O)O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



